molecular formula C16H14N2O2S B5741247 N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No.: B5741247
M. Wt: 298.4 g/mol
InChI Key: COUMAVCXDZZFSB-UHFFFAOYSA-N
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Description

N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazoles. Benzisothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide typically involves the reaction of 2-isopropenylaniline with 1,2-benzisothiazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alcohols)

Major Products

Scientific Research Applications

N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine
  • 1,2-benzisothiazol-3-amine 1,1-dioxide
  • 2-isopropenylaniline derivatives

Uniqueness

N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide stands out due to its unique combination of the isopropenyl group and the benzisothiazole scaffold. This structural feature enhances its biological activity and makes it a versatile compound for various applications. Compared to other similar compounds, it exhibits higher potency and selectivity in its antimicrobial and anticancer activities .

Properties

IUPAC Name

1,1-dioxo-N-(2-prop-1-en-2-ylphenyl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11(2)12-7-3-5-9-14(12)17-16-13-8-4-6-10-15(13)21(19,20)18-16/h3-10H,1H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMAVCXDZZFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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